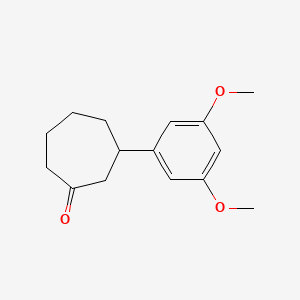![molecular formula C9H6Cl2N2O2S B12934063 [(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 114361-92-1](/img/structure/B12934063.png)
[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the reaction of 4,6-dichloro-1H-benzo[d]imidazole with thioacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioacetic acid group to a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: Similar in structure but lacks the chlorine atoms and thioacetic acid group.
4,6-Dichloro-2-mercaptobenzimidazole: Similar in structure but lacks the acetic acid group.
2-(2-Thienyl)benzimidazole: Contains a thiophene ring instead of chlorine atoms.
Propiedades
Número CAS |
114361-92-1 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O2S |
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
2-[(4,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-5(11)8-6(2-4)12-9(13-8)16-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clave InChI |
YYDGPEPUIVYLAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)SCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

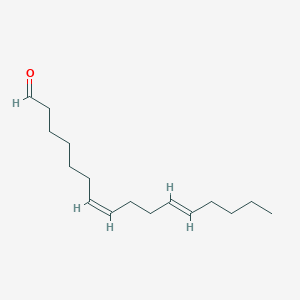

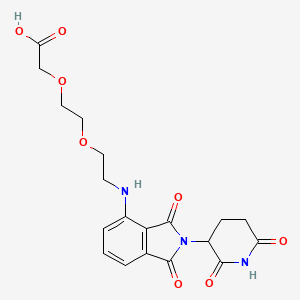

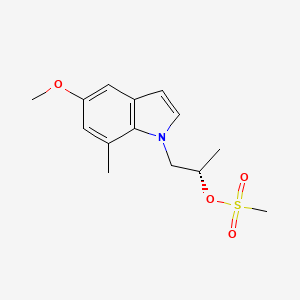
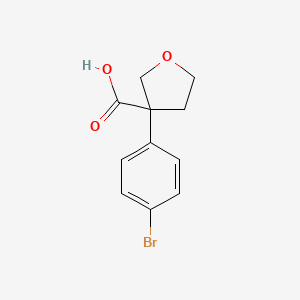
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)

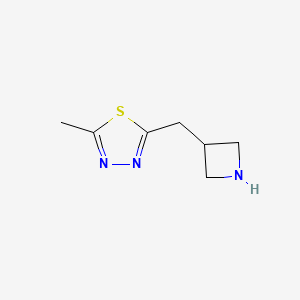
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
